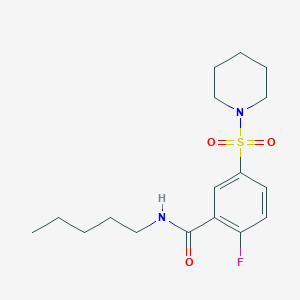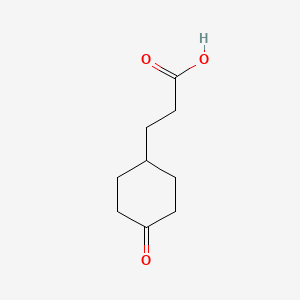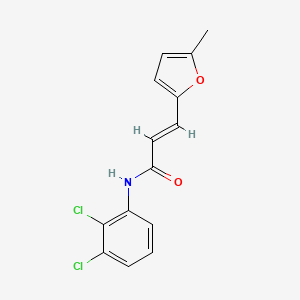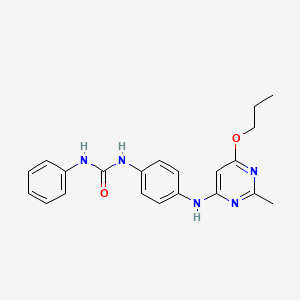
4-(Difluoromethyl)-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethyl)-1,3-oxazolidin-2-one is a fluorinated heterocyclic compound characterized by the presence of a difluoromethyl group attached to the 4-position of the oxazolidin-2-one ring. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Difluoromethylation Reactions: The synthesis of this compound often involves the introduction of a difluoromethyl group into the oxazolidin-2-one ring. This can be achieved using reagents such as difluorocarbene or difluoromethylating agents.
Oxazolidinone Formation: The oxazolidinone ring can be formed through cyclization reactions involving amino alcohols and carbonyl compounds under acidic or basic conditions.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound can be synthesized in batch reactors, where precise control over reaction conditions such as temperature, pressure, and reagent concentrations is maintained.
Continuous Flow Chemistry: Continuous flow processes can also be employed to enhance the efficiency and scalability of the synthesis, allowing for the continuous production of the compound.
Types of Reactions:
Oxidation: The difluoromethyl group can undergo oxidation reactions to form difluoromethyl ketones or acids.
Reduction: Reduction reactions can be used to convert the difluoromethyl group into a difluoromethylamine.
Substitution: Substitution reactions involving the difluoromethyl group can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reagents: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used for reduction reactions.
Substitution Reagents: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed:
Difluoromethyl Ketones: Resulting from the oxidation of the difluoromethyl group.
Difluoromethylamines: Formed through the reduction of the difluoromethyl group.
Substituted Derivatives: Various derivatives can be synthesized through substitution reactions.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as inavolisib, which contains a difluoromethyl group, have been found to inhibit phosphatidylinositol 3-kinase (pi3k) alpha .
Mode of Action
It’s worth noting that similar compounds like inavolisib, which also contains a difluoromethyl group, are known to inhibit the pi3k pathway through her2-dependent degradation .
Biochemical Pathways
Compounds with similar structures, such as inavolisib, are known to inhibit the pi3k pathway . The PI3K pathway plays a crucial role in cell survival and growth, and its dysregulation is commonly associated with tumor growth and resistance to antineoplastic agents .
Pharmacokinetics
It’s worth noting that similar compounds like inavolisib are under investigation for their safety, tolerability, and pharmacokinetics .
Result of Action
Similar compounds like inavolisib are under investigation for their potential antineoplastic (anti-cancer) effects, particularly in the treatment of breast cancer .
Action Environment
It’s worth noting that the reaction outcomes of similar compounds are known to be restricted by the reaction environment .
Aplicaciones Científicas De Investigación
4-(Difluoromethyl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and processes.
Industry: The compound can be used in the production of materials with enhanced chemical and physical properties.
Comparación Con Compuestos Similares
4-(Difluoromethyl)-1,3-oxazolidin-2-one is unique due to its difluoromethyl group, which imparts distinct chemical properties compared to other oxazolidinones. Similar compounds include:
4-(Difluoromethyl)benzonitrile: A benzonitrile derivative with difluoromethyl substitution.
4-(Difluoromethyl)-2-fluorobenzoic acid: A benzoic acid derivative with difluoromethyl and fluorine substituents.
These compounds share the difluoromethyl group but differ in their core structures and functional groups, leading to different chemical behaviors and applications.
Propiedades
IUPAC Name |
4-(difluoromethyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2NO2/c5-3(6)2-1-9-4(8)7-2/h2-3H,1H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGYPWXVADQHRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3-(trifluoromethyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2701475.png)
![(5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-sulfanylideneimidazolidin-4-one](/img/structure/B2701476.png)
![1-(Adamantan-1-yloxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2701477.png)
![N-(4-acetylphenyl)-2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2701479.png)
![6-Cyclopentyl-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2701481.png)
![N-(4-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2701483.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2701485.png)
![2-[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2701486.png)
![4-acetyl-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2701487.png)

